5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Common in modifying the indole ring or the attached alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
5-Methyl-2-phenylindole: Similar structure but with a phenyl group instead of an ethyl group.
2,3-Dihydro-1H-indole-6,11-dione: Lacks the ethyl and methyl substitutions.
Uniqueness
5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
830926-07-3 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
5-ethyl-3-methyl-1,2-dihydrobenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C19H17NO2/c1-3-20-15-10-11(2)8-9-14(15)16-17(20)19(22)13-7-5-4-6-12(13)18(16)21/h4-7,10H,3,8-9H2,1-2H3 |
InChI Key |
BRCKCMHLVHWNHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCC(=C2)C)C3=C1C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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